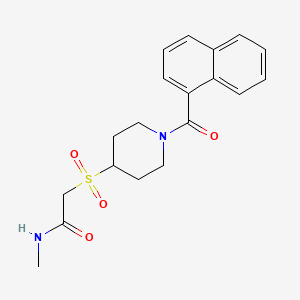

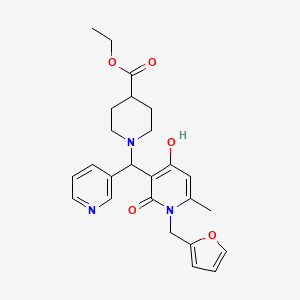

2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This typically includes the compound’s systematic name, its molecular formula, and its structural formula.

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds.Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other physical properties, as well as its chemical properties like acidity/basicity, reactivity, etc.Aplicaciones Científicas De Investigación

Antibacterial Activity

Researchers have synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. These compounds showed moderate inhibition against various bacterial strains, with specific derivatives being more active against Gram-negative bacteria. The study highlights the synthesis process and the antibacterial evaluation of these derivatives, suggesting potential applications in addressing bacterial infections (Iqbal et al., 2017).

Anticancer and Anti-proliferation Activities

Novel cyano oximino sulfonate derivatives have been prepared, displaying anti-proliferation effects on mouse fibroblast cells, indicating potential as anticancer agents. These derivatives were synthesized through reactions involving arylsulfonyl chloride and cyanoacetamide-based oximes, with some compounds showing cytostatic rather than cytotoxic effects, reducing growth activity without completely killing the cells (El‐Faham et al., 2014).

Enzyme Inhibition for Therapeutic Applications

A series of new N-alkyl-N-(piperidin-1-yl)benzenesulfonamide and Naryl/alkyl substitued-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and exhibited promising activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These findings suggest potential therapeutic applications of these compounds in treating diseases associated with cholinesterase enzyme dysfunction (Khalid, 2012).

Novel Synthesis Approaches

Research has also focused on the development of novel synthesis approaches for creating derivatives of the compound . For instance, the use of nano magnetite as a catalyst for the one-pot synthesis of related compounds under ultrasound irradiation showcases innovative methods for enhancing reaction efficiencies and yields, opening new pathways for the synthesis of complex molecules (Mokhtary & Torabi, 2017).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.

Direcciones Futuras

This could involve potential applications of the compound, areas of research interest, and unanswered questions about the compound.

Propiedades

IUPAC Name |

N-methyl-2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-20-18(22)13-26(24,25)15-9-11-21(12-10-15)19(23)17-8-4-6-14-5-2-3-7-16(14)17/h2-8,15H,9-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHVTHXRFQFBJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]quinoline-4-carboxamide](/img/structure/B2628354.png)

amine](/img/structure/B2628357.png)

![4-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2628367.png)

![2,6-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2628368.png)

![(2Z)-2-cyano-3-{2'-fluoro-[1,1'-biphenyl]-3-yl}prop-2-enamide](/img/structure/B2628372.png)

![4-(4-(2-(Benzhydryloxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2628373.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2628377.png)